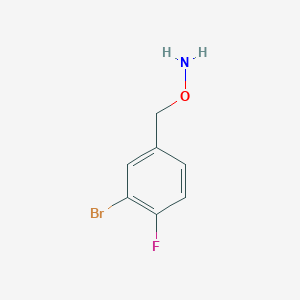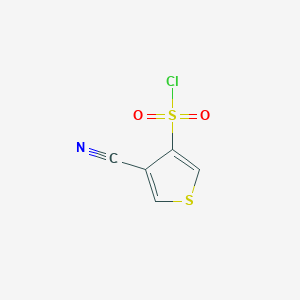![molecular formula C7H14ClNO B13521930 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B13521930.png)
6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-azabicyclo[311]heptan-6-ol hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves intramolecular cyclopropanation using a transition metal catalyst, such as ruthenium (II), to yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound may act as an enzyme inhibitor or receptor modulator, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features but different substituents.
6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride: A compound with a trifluoromethyl group, offering different chemical properties and reactivity.
3-oxa-6-azabicyclo[3.1.1]heptane hydrochloride: Contains an oxygen atom in the bicyclic structure, leading to different chemical behavior.
Uniqueness
6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is unique due to its specific methyl substitution, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
6-methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(9)5-2-6(7)4-8-3-5;/h5-6,8-9H,2-4H2,1H3;1H |
InChI Key |
PWUIAZZMOVCEOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC1CNC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


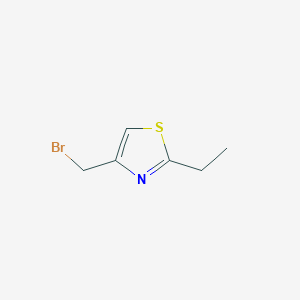

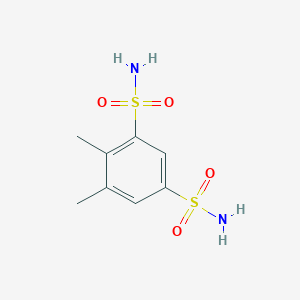

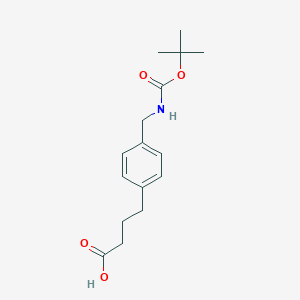
![6-Oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13521909.png)
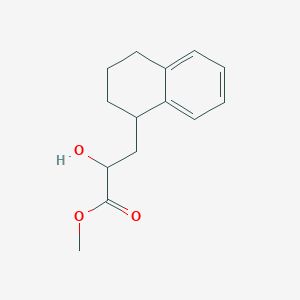
![7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)
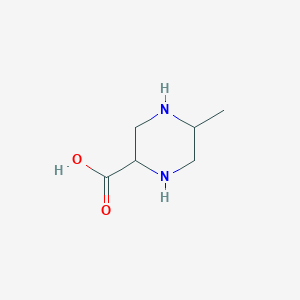

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13521924.png)
